(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, also known as CPMT, is a synthetic molecule that has been studied for its potential use in a variety of scientific and medical applications. CPMT is a member of the triazole family, which is a group of heterocyclic compounds that contain five-membered rings with two nitrogen atoms. CPMT is known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, CPMT has been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s and Alzheimer’s diseases.
Scientific Research Applications
1,2,3-triazoles are nitrogen-containing heterocyclic compounds that have found broad applications in various scientific fields . Here are some general applications:
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Drug Discovery : 1,2,3-triazoles are used in the discovery of new drugs due to their high chemical stability and strong dipole moment . They are part of essential building blocks like amino acids, nucleotides, etc .
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Organic Synthesis : These compounds are used in organic synthesis due to their high chemical stability .
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Polymer Chemistry : 1,2,3-triazoles are used in polymer chemistry for the development of new materials .
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Supramolecular Chemistry : They are used in supramolecular chemistry for the creation of complex structures .
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Bioconjugation : 1,2,3-triazoles are used in bioconjugation, a chemical strategy that creates covalent bonds between two molecules .
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Chemical Biology : They are used in chemical biology for the study of biological systems .
properties
IUPAC Name |
[1-[[1-(cyclopropylmethyl)pyrrolidin-3-yl]methyl]triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-12-8-16(14-13-12)7-11-3-4-15(6-11)5-10-1-2-10/h8,10-11,17H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKENFRWTVJJVRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(C2)CN3C=C(N=N3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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